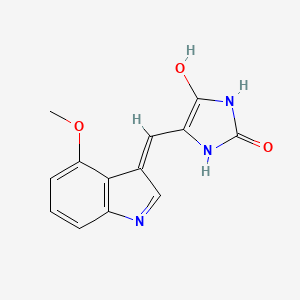

(z)-5-((4-Methoxy-1h-indol-3-yl)methylene)imidazolidine-2,4-dione

Description

(Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione is a hydantoin-based derivative featuring a 4-methoxyindole moiety linked via a Z-configured methylene bridge to the imidazolidine-2,4-dione core. This compound belongs to the aplysinopsin analog family, which is structurally inspired by marine natural products and modified for enhanced bioactivity . The Z-configuration of the exocyclic double bond is critical for its molecular interactions, as confirmed by X-ray crystallography in related analogs . Synthetically, it is prepared via microwave-assisted Aldol condensation of 4-methoxyindole-3-carboxaldehyde with hydantoin in the presence of NH₄OAc in acetic acid, achieving yields of 80–85% .

Properties

Molecular Formula |

C13H11N3O3 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-hydroxy-5-[(Z)-(4-methoxyindol-3-ylidene)methyl]-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C13H11N3O3/c1-19-10-4-2-3-8-11(10)7(6-14-8)5-9-12(17)16-13(18)15-9/h2-6,17H,1H3,(H2,15,16,18)/b7-5+ |

InChI Key |

AFYIIRULOSZHJX-FNORWQNLSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1/C(=C/C3=C(NC(=O)N3)O)/C=N2 |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC3=C(NC(=O)N3)O)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s activity is heavily influenced by two structural variables:

Core Structure : Substitution of the imidazolidine-2,4-dione (hydantoin) core with pyrimidine-2,4,6-trione (barbiturate) significantly enhances radiosensitization. For example:

- Pyrimidine-trione derivatives (e.g., 5-((N-4-nitrobenzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione) exhibit superior radiosensitization (relative survival <0.5) compared to hydantoin analogs (relative survival >0.8) in HT-29 cancer cells .

- Mechanism : Barbiturates may enhance DNA damage retention post-irradiation due to stronger electron-withdrawing effects .

Substituents on the Indole or Benzyl Moiety: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or cyano (-CN) substituents on the benzyl group (e.g., 4-nitrobenzyl) improve radiosensitization and anti-angiogenic synergy . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups enhance solubility but reduce radiosensitization potency .

Key Research Findings

- Radiosensitization : Hydantoin analogs are outperformed by barbiturates due to stronger electron-deficient cores, which stabilize radical intermediates post-irradiation .

- Antibacterial Synergy : Hydantoins with hydrophilic substituents (e.g., hydroxypropyl-piperazine) reverse antibiotic resistance in E. coli by inhibiting efflux pumps .

- Kinase Inhibition: Thiazolidinedione hybrids (e.g., YPC-21440) inhibit pan-Pim kinases at nanomolar levels, showing promise in leukemia models .

Q & A

Q. Key Data :

| Method | Time | Yield (%) |

|---|---|---|

| Microwave | 40–60 sec | 80–85 |

| Conventional | 8–12 hrs | 74–80 |

Microwave irradiation significantly reduces reaction time while maintaining high yields, making it preferable for scalable synthesis .

How do structural modifications in the indole and benzyl moieties influence radiosensitizing efficacy?

Q. Advanced SAR Insights :

- Pyrimidine-2,4,6-trione analogs (e.g., derivatives 10a–10c ) exhibit potent radiosensitization (IC < 5 µM in HT-29 cells) due to enhanced electron-withdrawing effects and synergistic anti-angiogenic properties .

- Imidazolidine-2,4-dione analogs (e.g., 9a–9m ) show poor activity , likely due to reduced π-conjugation and steric hindrance .

- Substituent effects : Nitro (NO), cyano (CN), or ester groups on the benzyl ring improve thermal sensitization by lowering Hsf1 activation thresholds .

Recommendation : Prioritize pyrimidine-trione cores with electron-deficient aromatic substituents for radiosensitization studies .

How to resolve conflicting data on radiosensitization activity between imidazolidine-dione and pyrimidine-trione analogs?

Contradiction Analysis :

While pyrimidine-triones (e.g., 10a ) show strong radiosensitization, imidazolidine-diones (e.g., 9a–9m ) lack efficacy . This discrepancy arises from:

- Electronic differences : Pyrimidine-triones have higher electron affinity, enhancing DNA damage under radiation .

- Synergistic mechanisms : Triones inhibit angiogenesis (e.g., VEGF suppression), while diones lack this property .

Q. Experimental Design :

- Use clonogenic assays to quantify radiation dose-enhancement ratios (DER).

- Validate anti-angiogenic activity via HUVEC tube formation assays .

What in vitro models are suitable for evaluating anticancer activity?

Q. Cell Line Selection :

- HT-29 (colorectal cancer) : Standard for radiosensitization studies .

- MCF-7/MDA-231 (breast cancer) : Assess estrogen receptor (ER)-dependent/independent effects .

- A549/H460 (lung cancer) : Evaluate epithelial-mesenchymal transition (EMT) modulation .

Q. Assays :

- MTT/Proliferation : Initial screening.

- Flow cytometry : Apoptosis (Annexin V) and cell cycle arrest (PI staining).

- Western blot : Check γ-H2AX (DNA damage marker) .

How to confirm the Z-configuration and purity of synthesized analogs?

Q. Characterization Methods :

- X-ray crystallography : Definitive proof of Z-geometry via C=C bond angles .

- H/C NMR : Diagnostic signals:

- H: δ 6.5–7.5 ppm (indole CH), δ 5.4–5.6 ppm (methylene CH) .

- C: 165–170 ppm (C=O), 150–155 ppm (C=N) .

- HRMS : Validate molecular ion peaks (e.g., m/z 342.1116 for 3c ) .

What molecular targets are implicated in the radiosensitization mechanism?

Q. Proposed Targets :

- Hsf1 pathway : Activation lowers thermal sensitivity thresholds, enhancing radiation-induced apoptosis .

- VEGF/EGFR : Anti-angiogenic pyrimidine-triones (e.g., 10a ) downregulate pro-survival signaling .

- ROS generation : Enhanced oxidative stress via electron-deficient substituents .

Q. Validation Strategies :

- siRNA knockdown : Confirm Hsf1 dependency.

- ROS scavengers (e.g., NAC) : Test rescue effects .

How to design SAR studies for optimizing substituent effects?

Q. SAR Framework :

Vary benzyl substituents : Test electron-withdrawing (NO, CN) vs. donating (OCH) groups.

Modify indole positions : Introduce halogens (Br, Cl) at C-5/C-7 for steric/electronic tuning .

Core substitution : Compare imidazolidine-dione vs. pyrimidine-trione scaffolds .

Q. Data-Driven Optimization :

| Substituent (R) | Activity (IC, µM) |

|---|---|

| 4-NO-benzyl | 2.1 (HT-29) |

| 4-CN-benzyl | 3.8 (HT-29) |

| 4-OCH-benzyl | >10 (HT-29) |

Prioritize nitro and cyano derivatives for lead optimization .

What are the stability profiles under varying pH and temperature conditions?

Q. Stability Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.